Deoxycorticosterone acetate
Overview
Description
Deoxycorticosterone acetate is an endogenous neurosteroid found in the brain and peripheral circulation, which is produced by progesterone . It is both a mineralocorticoid and a glucocorticoid . It is used to treat adrenocortical insufficiency or Addison’s disease . Deoxycorticosterone acetate improves insulin sensitivity .
Synthesis Analysis
Deoxycorticosterone acetate is produced from progesterone by 21β-hydroxylase . It is then converted to corticosterone by 11β-hydroxylase . Corticosterone is further converted to aldosterone by aldosterone synthase .
Molecular Structure Analysis
The molecular formula of Deoxycorticosterone acetate is C23H32O4 . Its molecular weight is 372.51 .
Chemical Reactions Analysis
Deoxycorticosterone acetate belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives . These are steroids with a structure based on a hydroxylated prostane moiety .
Physical And Chemical Properties Analysis
Deoxycorticosterone acetate has a melting point of 157°C . It has a density of 1.0415 (rough estimate) . It is practically insoluble in water, sparingly soluble in acetone, slightly soluble in methanol . It is white to off-white in color .
Scientific Research Applications
1. Hypertension Research
DOCA is widely used to induce hypertension in experimental animals. This form of hypertension involves altered regulation of central pressor mechanisms, including the brain renin-angiotensin system, and changes in the cardiovascular system and baroreflex responses. Research on DOCA hypertension contributes to the understanding of pathogenesis and the effects of various antihypertensive agents (Schenk & McNeill, 1992).
2. Developmental Neurobiology
Studies have explored the effects of DOCA administered to pregnant rats on the brain development of their offspring. It was found that prenatal treatment with DOCA resulted in a more developed brain in 1-day-old prenatally treated rats compared to offspring of control groups (Ryzhavskii & Rudman, 2000).
3. Cardiovascular and Vascular Studies
DOCA treatment has been linked to changes in endothelin-1 content in hypertensive rats. A study demonstrated that treatment with a proteasome inhibitor in DOCA-salt hypertensive rats reduced the elevation in systolic blood pressure and was accompanied by a decrease in aortic endothelin- content, indicating its role in blood vessel function and blood pressure regulation (Okamoto et al., 1998).
4. Thymus Morphology
Research in the 1940s revealed that large doses of DOCA cause marked thymus atrophy in short-term experiments, suggesting a significant impact on immune system organs (Dontigny, 1946).
5. Endothelial Function
Studies have investigated the impact of DOCA-induced hypertension on vascular responses to vasodilator and vasoconstrictor agents, and the potential involvement of protein kinase C in these responses. This research provides insights into the mechanisms of endothelial dysfunction in hypertension (Fatehi‐Hassanabad et al., 2004).
6. Sex Differences in Cardiovascular Responses
Research has shown that DOCA-salt treatment causes blood pressure–independent left ventricular hypertrophy, but only in male mice, indicating sex differences in cardiovascular responses and pointing towards potential sex-specific cardiovascular therapies (Gürgen et al., 2011).
7. Role in Sodium Appetite and Hedonic Behaviors
A study tested the hypothesis that chronic DOCA treatment, which elicits a robust sodium appetite, can negatively affect the hedonic state of rats, leading to changes in behaviors such as reduced responsiveness to rewards and decreased intake of palatable substances. This research contributes to the understanding of how hormonal treatments can influence behavioral responses (Morris et al., 2006).
8. Interaction with Heme Oxygenase in Hypertension
Deoxycorticosterone acetate-induced hypertension, which serves as a volume overload and human primary aldosteronism model, has been studied for its interaction with the heme oxygenase (HO) system. The findings suggest that hemin therapy can normalize blood pressure and reduce cardiac hypertrophy in DOCA-hypertensive rats, indicating the potential for targeting HO pathways in hypertension management (Jadhav et al., 2008).
9. Effects on Muscle Electrolytes and Mitochondria
Research has shown that DOCA, when injected daily for various durations, significantly affects serum potassium levels, muscle electrolyte concentrations, resting membrane potentials, and mitochondria in rats. These findings are important for understanding the physiological impacts of DOCA on muscle function and electrolyte balance (Jiang et al., 1990).
10. Cardiac Lesions in Addison's Disease
Historical research from 1942 examined the effects of repeated injections of desoxycorticosterone acetate, finding that it can produce cardiac lesions, particularly in patients with Addison's disease. This study highlighted the potential risks associated with long-term DOCA treatment in certain medical conditions (Darrow & Miller, 1942).
Safety And Hazards
Future Directions
The deoxycorticosterone acetate (DOCA)-salt-related hypertensive mechanism is being studied to contribute to future studies of cardiovascular physiotherapy . This technique can be used for studies of hypertension, cerebrovascular biology and dysfunction, and other diseases that impact brain health .
properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3/t17-,18-,19-,20+,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGRYOFKCNULNK-ACXQXYJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022894 | |
Record name | Deoxycorticosterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxycorticosterone acetate | |
CAS RN |
56-47-3 | |
Record name | Deoxycorticosterone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxycorticosterone acetate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desoxycorticosterone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06780 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deoxycorticosterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desoxycortone acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESOXYCORTICOSTERONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E0A168OB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.